Cas no 42841-64-5 (1-Methoxy-2-methyl-3-butyn-2-ol)

1-Methoxy-2-methyl-3-butyn-2-ol 化学的及び物理的性質
名前と識別子
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- 1-?Methoxy-?2-?methyl-?3-?butyn-?2-?ol
- 1-Methoxy-2-methyl-3-butyn-2-ol
- 1-?Methoxy-?2-?methy
- 1-Methoxy-2-Methyl-3-butyn-2-ol
- 1-methoxy-2-methyl-but-3-yn-2-ol
- 1-Methoxy-2-methyl-3-butyn-2-ol
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- MDL: MFCD21109849
1-Methoxy-2-methyl-3-butyn-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-301965-0.25g |
1-methoxy-2-methylbut-3-yn-2-ol |
42841-64-5 | 95.0% | 0.25g |
$367.0 | 2025-03-19 | |
TRC | M263600-100mg |
1-Methoxy-2-methyl-3-butyn-2-ol |
42841-64-5 | 100mg |
$ 184.00 | 2023-09-07 | ||
Enamine | EN300-301965-0.05g |
1-methoxy-2-methylbut-3-yn-2-ol |
42841-64-5 | 95.0% | 0.05g |
$174.0 | 2025-03-19 | |
Enamine | EN300-301965-1.0g |
1-methoxy-2-methylbut-3-yn-2-ol |
42841-64-5 | 95.0% | 1.0g |
$743.0 | 2025-03-19 | |
TRC | M263600-1g |
1-Methoxy-2-methyl-3-butyn-2-ol |
42841-64-5 | 1g |
$ 1455.00 | 2023-09-07 | ||
Enamine | EN300-301965-0.1g |
1-methoxy-2-methylbut-3-yn-2-ol |
42841-64-5 | 95.0% | 0.1g |
$257.0 | 2025-03-19 | |
1PlusChem | 1P00C9WA-100mg |
1-Methoxy-2-methyl-3-butyn-2-ol |
42841-64-5 | 95% | 100mg |
$321.00 | 2025-02-26 | |
1PlusChem | 1P00C9WA-5g |
1-Methoxy-2-methyl-3-butyn-2-ol |
42841-64-5 | 95% | 5g |
$2427.00 | 2025-02-26 | |
A2B Chem LLC | AF71898-100mg |
1-Methoxy-2-Methyl-3-butyn-2-ol |
42841-64-5 | 95% | 100mg |
$306.00 | 2024-04-20 | |
A2B Chem LLC | AF71898-50mg |
1-Methoxy-2-Methyl-3-butyn-2-ol |
42841-64-5 | 95% | 50mg |
$219.00 | 2024-04-20 |
1-Methoxy-2-methyl-3-butyn-2-ol 関連文献
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1. Back matter
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
1-Methoxy-2-methyl-3-butyn-2-olに関する追加情報
Introduction to 1-Methoxy-2-methyl-3-butyn-2-ol (CAS No. 42841-64-5)
1-Methoxy-2-methyl-3-butyn-2-ol, identified by its Chemical Abstracts Service (CAS) number 42841-64-5, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound, characterized by its unique structural features, including an alkyne functional group and an alcohol moiety, presents a rich scaffold for further chemical modifications and biological applications.
The molecular structure of 1-Methoxy-2-methyl-3-butyn-2-ol consists of a propynyl backbone substituted with a methoxy group at the first carbon and a methyl group at the second carbon, with an alcohol functional group at the third carbon. This arrangement imparts distinct reactivity patterns, making it a valuable intermediate in the synthesis of more complex molecules. The compound’s ability to participate in various chemical reactions, such as nucleophilic addition, condensation reactions, and oxidation processes, underscores its utility in medicinal chemistry.
In recent years, the pharmaceutical industry has shown increasing interest in exploring novel heterocyclic compounds derived from simple precursors like 1-Methoxy-2-methyl-3-butyn-2-ol. The compound’s alkyne moiety provides a convenient site for functionalization, enabling the construction of intricate molecular architectures. For instance, transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, can be employed to introduce aryl or vinyl groups, expanding the compound’s potential applications in drug discovery.
One of the most compelling aspects of 1-Methoxy-2-methyl-3-butyn-2-ol is its role as a building block in the synthesis of bioactive molecules. Researchers have leveraged its structural features to develop novel scaffolds with potential therapeutic effects. For example, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. The alcohol group at the third carbon can be further functionalized to introduce pharmacophores that interact with biological targets, such as enzymes or receptors.
The synthesis of 1-Methoxy-2-methyl-3-butyn-2-ol typically involves multi-step organic transformations starting from readily available raw materials. Common synthetic routes include the condensation of acetone with propargyl alcohol followed by methylation and subsequent functional group modifications. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications.
The compound’s reactivity also makes it a valuable tool in materials science and polymer chemistry. Its ability to undergo polymerization reactions allows for the creation of novel polymeric materials with tailored properties. These materials can find applications in coatings, adhesives, and specialty plastics, where unique chemical functionalities are desired.
Recent studies have highlighted the potential of 1-Methoxy-2-methyl-3-butyn-2-ol in the development of chiral compounds. The presence of stereocenters in its structure allows for the synthesis of enantiomerically pure derivatives, which are crucial in many pharmaceutical applications. Chiral catalysts can be employed to induce asymmetric synthesis, enabling the production of enantiomerically enriched compounds with enhanced biological activity.
The environmental impact of synthesizing and using 1-Methoxy-2-methyl-3-butyn-2-ol is also an area of growing interest. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Solvent-free reactions and catalytic methods are being explored to make the production process more sustainable while maintaining high yields and purity standards.
In conclusion,1-Methoxy-2-methyl--butyn--ol (CAS No. 42841--64--5) is a multifaceted compound with significant potential in pharmaceuticals、materials science,and beyond。 Its unique structural features enable diverse chemical transformations,making it a valuable intermediate for synthesizing complex molecules。Ongoing research continues to uncover new applications for this compound,underscoring its importance in modern chemistry。
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